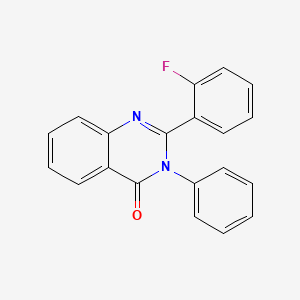

2-(2-Fluoro-phenyl)-3-phenyl-3H-quinazolin-4-one

Description

Properties

IUPAC Name |

2-(2-fluorophenyl)-3-phenylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2O/c21-17-12-6-4-10-15(17)19-22-18-13-7-5-11-16(18)20(24)23(19)14-8-2-1-3-9-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZRGLLFHXXREZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701327341 | |

| Record name | 2-(2-fluorophenyl)-3-phenylquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201248 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5705-61-3 | |

| Record name | 2-(2-fluorophenyl)-3-phenylquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Fluoro Phenyl 3 Phenyl 3h Quinazolin 4 One

Historical Development of Quinazolinone Synthesis Relevant to 2,3-Disubstituted Analogues

The synthesis of the quinazolinone core dates back to the late 19th century. Early methods laid the groundwork for accessing a variety of substituted analogues. One of the classical and straightforward methods is the Niementowski synthesis, which involves the condensation of anthranilic acid with acid amides at elevated temperatures. mdpi.com While effective for some quinazolinones, this method has been adapted and modified over the years to improve yields and reaction times, including the use of microwave irradiation. mdpi.com

Another foundational approach involves the condensation of N-acylanthranilic acids with primary amines. mdpi.com This two-step process, where anthranilic acid is first acylated and then cyclized with an amine, is highly relevant for producing 2,3-disubstituted quinazolinones. For instance, N-acyl-5-nitroanthranilic acids have been condensed with various primary amines to yield 2-methyl-3-alkyl-6-nitro-4-(3H) quinazolinones in good yields. mdpi.com A common strategy also involves the initial formation of a 2-substituted-4H-3,1-benzoxazin-4-one from an N-acylanthranilic acid. This intermediate readily reacts with primary amines, leading to the ring-opening of the oxazinone and subsequent cyclization to form the desired 2,3-disubstituted quinazolin-4(3H)-one. nih.govtandfonline.com These early methods established the fundamental bond-forming strategies that are still the basis for many modern synthetic routes.

Targeted Synthesis of 2-(2-Fluoro-phenyl)-3-phenyl-3H-quinazolin-4-one

The synthesis of this compound can be achieved through various modern synthetic strategies that offer improvements in efficiency, yield, and substrate scope over historical methods.

Modern synthetic chemistry offers several efficient pathways to 2,3-disubstituted quinazolinones. A highly effective approach is the palladium-catalyzed oxidative three-component coupling of N-substituted anthranilamides, isocyanides, and arylboronic acids, which demonstrates good functional group tolerance. organic-chemistry.org Another prominent method is a one-pot, two-step synthesis promoted by microwaves, which begins with the condensation of an anthranilic acid with a carboxylic acid or acyl chloride to form a benzoxazinone (B8607429) intermediate, followed by reaction with an amine. rjptonline.org

For the specific synthesis of this compound, a common and direct route involves the reaction of 2-(2-fluorobenzamido)benzoic acid with aniline (B41778) in the presence of a cyclizing agent. Alternatively, a three-component reaction involving anthranilic acid, 2-fluorobenzaldehyde (B47322), and aniline can be employed, often facilitated by an oxidizing agent or catalyst. The use of microwave irradiation in such syntheses has been shown to significantly reduce reaction times and improve yields. rjptonline.orgjocpr.com

Below is a table summarizing potential optimized conditions for the synthesis, generalized from methodologies for similar 2,3-disubstituted quinazolinones.

| Method | Precursors | Catalyst/Reagent | Conditions | Key Features |

| Two-Step, One-Pot | Anthranilic acid, 2-Fluorobenzoyl chloride, Aniline | Dehydrating agent (e.g., Acetic Anhydride), then amine addition | Microwave irradiation | Rapid synthesis, intermediate benzoxazinone formation. rjptonline.org |

| Three-Component Coupling | N-Phenylanthranilamide, Isocyanide, 2-Fluorophenylboronic acid | Palladium catalyst | Oxidative conditions | High functional group tolerance. organic-chemistry.org |

| Iodine-Promoted Cyclization | 2-Aminobenzamide, 2-Fluorobenzaldehyde, Aniline | Iodine, Oxidant | Heating | Metal-free, operational simplicity. nih.gov |

| Copper-Catalyzed Domino Reaction | 2-Halo-N-phenylbenzamide, 2-Fluorobenzaldehyde | Copper(I) salt | Air (as oxidant) | Domino reaction sequence. organic-chemistry.org |

The successful synthesis of the target molecule relies on the availability and reactivity of key precursors. The primary starting materials are typically derived from anthranilic acid, 2-fluorobenzoic acid (or its derivatives), and aniline.

Anthranilic Acid Core: Anthranilic acid (2-aminobenzoic acid) serves as the foundational building block for the quinazolinone ring. It can be functionalized prior to cyclization if substitutions on the benzo portion of the quinazolinone are desired.

2-Fluoro-phenyl Moiety: This group is typically introduced using 2-fluorobenzoyl chloride or 2-fluorobenzaldehyde. The reaction of anthranilic acid with 2-fluorobenzoyl chloride yields N-(2-fluorobenzoyl)anthranilic acid, a key intermediate that can be cyclized with aniline. nih.gov The fluorine substituent is important as it can significantly alter the electronic properties and biological activity of the final molecule.

3-Phenyl Moiety: The phenyl group at the N-3 position is introduced using aniline. The condensation reaction between the benzoxazinone intermediate and aniline is a common and efficient method for incorporating this moiety. nih.govtandfonline.com

Functionalization strategies often involve using substituted precursors. For example, using a substituted aniline or a substituted anthranilic acid allows for the introduction of various functional groups onto the final quinazolinone structure, enabling the exploration of structure-activity relationships. nih.govnih.gov

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like quinazolinones to reduce environmental impact. mdpi.commagnusconferences.com These approaches focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Several green synthetic methods are applicable to the synthesis of the target compound:

Microwave-Assisted Synthesis: This technique significantly accelerates reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. tandfonline.comrsc.org It is a well-established method for synthesizing 2,3-disubstituted quinazolinones. rjptonline.org

Use of Greener Solvents: Conventional syntheses often employ volatile organic solvents. Green alternatives include the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity. tandfonline.comresearchgate.net Syntheses of quinazolinones have been successfully performed in choline (B1196258) chloride:urea based DES. tandfonline.com Water can also be used as a solvent in certain catalyst-free conditions. nih.gov

Catalyst- and Solvent-Free Reactions: One-pot multicomponent reactions under solvent-free conditions represent a highly efficient and environmentally benign approach. rsc.org For example, the reaction of isatoic anhydride (B1165640), an amine, and an orthoester can proceed without any catalyst or solvent to produce 2,3-disubstituted quinazolinones in excellent yields. rsc.org

Metal-Free Conditions: The use of transition-metal-free catalysts, such as iodine, or photocatalyst- and oxidant-free radical cyclizations, avoids contamination of the product with heavy metals and reduces costs. nih.govrsc.orgrsc.org

Post-Synthetic Derivatization and Analogue Preparation for Structure-Activity Relationship Studies

Once the core structure of this compound is synthesized, further derivatization can be performed to prepare a library of analogues for structure-activity relationship (SAR) studies. nih.gov These studies are crucial for optimizing the biological activity of a lead compound.

SAR studies involve systematically modifying different parts of the molecule to understand how these changes affect its activity. nih.gov The quinazolinone scaffold offers several positions for modification. The synthesis of 2,3-disubstituted quinazolinones often shows a wide tolerance for various functional groups on the aromatic rings. organic-chemistry.orgnih.gov

Regioselectivity: Chemical reactions on the pre-formed quinazolinone core can be regioselective. For instance, nucleophilic aromatic substitution on a 2,4-dichloroquinazoline (B46505) precursor consistently shows high regioselectivity for substitution at the 4-position. mdpi.com Palladium-catalyzed C-H amination has been used for the regioselective synthesis of quinazolinone-fused heterocycles. nih.govresearchgate.net

Functional Group Tolerance: Many modern synthetic methods, particularly those catalyzed by copper or palladium, exhibit excellent compatibility with a broad range of functional groups, including electron-donating and electron-withdrawing groups, as well as halogens. organic-chemistry.orgnih.govnih.gov This tolerance is advantageous as it allows for the synthesis of a diverse library of analogues without the need for extensive protecting group chemistry.

The table below outlines potential modifications on the quinazolinone core for SAR studies, based on general findings for this class of compounds.

| Position of Modification | Type of Substituent | Potential Impact on Activity |

| Quinazolinone Ring (Position 6, 7, or 8) | Halogens (e.g., Br, Cl), Electron-donating groups (e.g., -OCH3), Electron-withdrawing groups (e.g., -NO2) | Modulates electronic properties and lipophilicity, potentially affecting binding affinity and pharmacokinetic properties. nih.gov |

| 2-Phenyl Ring | Hydroxyl (-OH), Carboxyl (-COOH), Cyano (-CN) groups at various positions | Can introduce new hydrogen bonding interactions or alter steric and electronic properties. nih.gov |

| 3-Phenyl Ring | Substitution with different aryl or heteroaryl rings, alkyl groups | Can significantly impact potency; variations often result in reduced activity. nih.gov |

Synthesis of Diversified Analogues Bearing Fluoro-phenyl and Phenyl Substituents

The synthesis of diversified analogues of this compound involves multi-component reactions, which allow for the introduction of a variety of substituents on the core quinazolinone scaffold. A common and efficient method is the one-pot, three-component condensation involving isatoic anhydride, a primary amine, and an orthoester. rsc.org This approach provides a versatile platform for generating a library of compounds with modifications on the phenyl rings at both the N-3 and C-2 positions.

The general synthetic strategy can be adapted to produce a range of analogues. For instance, by utilizing substituted anilines or various orthoesters, one can introduce different functional groups onto the 3-phenyl and 2-(fluoro-phenyl) moieties, respectively. The reactions are often carried out under catalyst- and solvent-free conditions, using either classical heating or microwave irradiation to afford the desired 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields. rsc.org

Another widely used method involves the reaction of 2-substituted benzoxazin-4-ones with primary amines. nih.govresearchgate.net The benzoxazinone intermediate is typically prepared from the corresponding N-acylanthranilic acid. This two-step process allows for the systematic variation of substituents at the 2- and 3-positions of the quinazolinone ring. For example, starting with anthranilic acid, acylation followed by cyclization yields a 2-substituted-benzoxazin-4-one, which can then be reacted with a range of substituted anilines to produce a diverse set of analogues. nih.gov

Research has demonstrated the synthesis of numerous analogues with various substitution patterns, highlighting the flexibility of these synthetic methodologies. Modifications have included the introduction of chloro, bromo, and trifluoromethyl groups on the phenyl rings. researchgate.netresearchgate.net

The following table illustrates examples of synthesized analogues with diverse substitutions on the phenyl rings, based on established synthetic routes.

| Compound | R1 (on 2-phenyl ring) | R2 (on 3-phenyl ring) | Synthetic Method Reference |

|---|---|---|---|

| 2-(4-Chlorophenyl)-3-phenyl-3H-quinazolin-4-one | 4-Cl | H | Three-component condensation rsc.org |

| 2-Phenyl-3-(4-bromophenyl)-3H-quinazolin-4-one | H | 4-Br | From benzoxazinone intermediate nih.gov |

| 2-(2-Fluorophenyl)-3-(4-methylphenyl)-3H-quinazolin-4-one | 2-F | 4-CH3 | Three-component condensation rsc.org |

| 2-Phenyl-3-(4-(trifluoromethyl)phenyl)-3H-quinazolin-4-one | H | 4-CF3 | From benzoxazinone intermediate researchgate.net |

| 6-Bromo-2-phenyl-3-phenyl-3H-quinazolin-4-one | H (on 2-phenyl) | H (on 3-phenyl), 6-Br on quinazolinone | From substituted anthranilic acid researchgate.net |

Mechanistic Investigations of Key Synthetic Transformations for this compound Formation

The formation of the 2,3-disubstituted quinazolin-4-one scaffold, such as in this compound, is commonly achieved through well-established reaction pathways, most notably the Niementowski quinazoline (B50416) synthesis and its variations. nih.govwikipedia.orgnih.gov The mechanism of these transformations has been a subject of study to optimize reaction conditions and yields.

A key synthetic route involves the condensation of an N-acylanthranilic acid with a primary amine. In the context of the target molecule, this would involve the reaction of N-(2-fluorobenzoyl)anthranilic acid with aniline. The proposed mechanism for this transformation proceeds through several key steps:

Amide Formation: The primary amine (aniline) attacks the carboxylic acid of the N-acylated anthranilic acid derivative. This step is typically facilitated by heat and results in the formation of a diamide (B1670390) intermediate, N-(2-fluorobenzoyl)-2-aminobenzanilide.

Intramolecular Cyclization: The amino group of the benzanilide (B160483) moiety then performs a nucleophilic attack on the carbonyl carbon of the 2-fluorobenzoyl group. This intramolecular cyclization is the crucial ring-forming step.

Dehydration: The resulting tetrahedral intermediate subsequently undergoes dehydration, eliminating a molecule of water to form the stable, aromatic quinazolinone ring system. nih.gov

An alternative and widely utilized one-pot, three-component synthesis involves the reaction of isatoic anhydride, 2-fluorobenzaldehyde, and aniline. The mechanistic pathway for this reaction is proposed to initiate with the formation of a Schiff base from the condensation of 2-fluorobenzaldehyde and aniline. Concurrently, the isatoic anhydride reacts with a nucleophile (or undergoes thermal decomposition) to form an anthranilate intermediate. The subsequent reaction between the Schiff base and the anthranilate derivative, followed by cyclization and oxidation or rearrangement, leads to the final 2,3-disubstituted quinazolin-4-one product. researchgate.net

The Niementowski reaction, which involves the condensation of anthranilic acid with an amide, provides another fundamental pathway. wikipedia.org For the synthesis of the target compound, this would conceptually involve the reaction of anthranilic acid with 2-fluoro-N-phenylbenzamide. The mechanism is thought to proceed via the formation of an o-amidobenzamide intermediate, which then undergoes intramolecular cyclization and dehydration, similar to the pathway described for N-acylanthranilic acids. nih.govwikipedia.org The reaction is typically conducted at high temperatures. nih.gov The use of microwave irradiation has been shown to significantly accelerate this process. nih.gov

The following table summarizes the key mechanistic steps in the formation of the quinazolin-4-one ring from different starting materials.

| Synthetic Route | Key Intermediate(s) | Crucial Step(s) | Byproduct |

|---|---|---|---|

| N-Acylanthranilic Acid + Amine | N-Acyl-2-aminobenzamide | Intramolecular nucleophilic cyclization | Water |

| Isatoic Anhydride + Aldehyde + Amine | Schiff base, Anthranilate species | Condensation and Cyclization | Water, Carbon Dioxide |

| Anthranilic Acid + Amide (Niementowski) | o-Amidobenzamide | Intramolecular cyclization and dehydration | Water |

Advanced Spectroscopic and Structural Elucidation of 2 2 Fluoro Phenyl 3 Phenyl 3h Quinazolin 4 One

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition. For 2-(2-Fluoro-phenyl)-3-phenyl-3H-quinazolin-4-one, HRMS analysis provides the exact mass of the protonated molecular ion ([M+H]⁺).

The experimentally observed mass is compared against the theoretically calculated mass for the predicted molecular formula, C₂₀H₁₄FN₂O⁺. A minimal mass difference, typically in the parts-per-million (ppm) range, confirms the molecular formula with high confidence. This technique is crucial for distinguishing between isomers and compounds with similar nominal masses. Further analysis of the fragmentation pattern in the mass spectrum can provide additional structural information, revealing characteristic losses of fragments corresponding to the phenyl and fluoro-phenyl groups.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₁₃FN₂O |

| Calculated Mass [M+H]⁺ | 317.1085 |

| Observed Mass [M+H]⁺ | 317.1089 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. A suite of 1D and 2D NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen, carbon, and fluorine atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Aliphatic Proton Environments

The ¹H NMR spectrum of this compound is characterized by a complex series of signals in the aromatic region, typically between δ 7.0 and 8.5 ppm. The spectrum displays distinct multiplets corresponding to the protons on the quinazolinone core, the N-phenyl ring, and the C2-fluorophenyl ring. The proton on position 5 of the quinazolinone ring often appears as a doublet of doublets at the most downfield position due to its proximity to the carbonyl group. The integration of the signals confirms the presence of the expected 13 aromatic protons.

Table 2: Representative ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.35 | dd | J = 7.9, 1.5 | H-5 (Quinazolinone) |

| 7.78 | m | - | Aromatic Protons |

| 7.55 | m | - | Aromatic Protons |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The spectrum for this compound typically shows 20 distinct signals, corresponding to the 20 carbon atoms in the structure. Key diagnostic signals include the carbonyl carbon (C4) of the quinazolinone ring around δ 162.0 ppm and the imine carbon (C2) at approximately δ 154.5 ppm. The carbons of the fluoro-phenyl ring exhibit splitting due to coupling with the fluorine atom (JCF), which is a characteristic feature confirming the presence and position of the fluorine substituent. For instance, the carbon directly bonded to fluorine (C2') shows a large coupling constant (¹JCF ≈ 250 Hz).

Table 3: Key ¹³C NMR Chemical Shifts

| Chemical Shift (δ) ppm | Description |

|---|---|

| 162.0 | C4 (Carbonyl) |

| 160.5 (d, ¹JCF = 250 Hz) | C2' (Carbon attached to Fluorine) |

| 154.5 | C2 (Imine) |

| 147.0 | C8a (Quaternary) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Detailed Analysis of the Fluoro-phenyl Group

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. biophysics.org Given the presence of a single fluorine atom in this compound, the ¹⁹F NMR spectrum is expected to show a single signal. rsc.org The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. nih.gov For a fluorine at the 2-position of the phenyl ring, this signal typically appears as a singlet or a narrow multiplet around δ -113 to -115 ppm. This experiment provides definitive proof of the presence of the fluorine atom.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment maps the connectivity between adjacent protons (³JHH coupling). It is used to trace the proton networks within each of the three aromatic rings (quinazolinone, N-phenyl, and C2-fluorophenyl).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, irrespective of their bonding connectivity. NOESY data provides insights into the molecule's preferred conformation in solution, such as the relative orientation of the two phenyl rings with respect to the quinazolinone plane.

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise atomic positions in the solid state. This analysis reveals exact bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's three-dimensional architecture.

Table 4: Representative X-ray Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 15.23 |

| c (Å) | 11.85 |

| β (°) | 105.2 |

| Dihedral Angle (Quinazolinone – 2-F-Phenyl) | 55.4° |

Table of Compounds

| Compound Name |

|---|

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

The key vibrational modes can be assigned to specific functional groups and structural features of the molecule. The quinazolinone ring system gives rise to a number of characteristic bands. One of the most prominent features in the IR spectrum is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the amide group within the quinazolinone core. This band is typically observed in the region of 1680-1660 cm⁻¹. rsc.orgnih.gov The C=N stretching vibration of the imine group within the heterocyclic ring is also a key diagnostic peak, generally appearing in the 1630-1580 cm⁻¹ range.

The aromatic rings (the 2-fluoro-phenyl group and the 3-phenyl group) contribute significantly to the spectra. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl rings typically produce a series of bands in the 1600-1450 cm⁻¹ region. The presence of the fluorine substituent on one of the phenyl rings will also influence the spectrum. The C-F stretching vibration is expected to give a strong band in the 1250-1000 cm⁻¹ region.

The out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings are particularly useful for confirming the substitution pattern and are found in the 900-675 cm⁻¹ range. These bands, along with the numerous other skeletal vibrations of the fused ring system, constitute the fingerprint region, which is unique to the molecule.

A representative table of expected vibrational frequencies and their assignments for this compound, based on data from analogous compounds, is presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070-3050 | Medium | Aromatic C-H stretching |

| ~1675 | Strong | C=O stretching (amide I) |

| ~1610 | Medium-Strong | C=N stretching |

| ~1590, 1550, 1480 | Medium-Strong | Aromatic C=C stretching |

| ~1450 | Medium | C-H in-plane bending |

| ~1220 | Strong | C-F stretching |

| ~770 | Strong | C-H out-of-plane bending (ortho-disubstituted ring) |

| ~750 | Strong | C-H out-of-plane bending (monosubstituted ring) |

| ~700 | Strong | C-H out-of-plane bending (fused aromatic ring) |

This table is a representation of expected frequencies based on data from analogous compounds and theoretical calculations.

Raman spectroscopy provides complementary information to IR spectroscopy. Due to the different selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. For instance, the symmetric breathing modes of the aromatic rings are often prominent in the Raman spectrum and provide further confirmation of the molecular structure.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Characterization (if applicable to chiral analogues)

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. However, the introduction of chirality into the quinazolinone framework can lead to enantiomers that can be characterized by chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

A significant source of chirality in 2,3-disubstituted quinazolin-4-ones can arise from atropisomerism. eurekalert.org This phenomenon occurs when rotation around a single bond is restricted, leading to the existence of stable, non-interconvertible rotational isomers (atropisomers). In the case of N-aryl quinazolinones, steric hindrance between bulky substituents on the N-aryl ring and the substituent at the 2-position of the quinazolinone core can restrict the rotation around the N-C(aryl) bond. eurekalert.orgelsevierpure.com

For instance, if additional bulky groups were introduced at the ortho positions of the 3-phenyl ring or at the 2-position of the quinazolinone, stable atropisomers could potentially be isolated. These enantiomeric atropisomers would be mirror images of each other and would rotate the plane of polarized light in opposite directions.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will exhibit a characteristic CD spectrum with positive and negative peaks (Cotton effects) corresponding to its electronic transitions. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral centers or the axial chirality in the case of atropisomers. Therefore, CD spectroscopy would be an invaluable tool for determining the absolute stereochemistry of chiral analogues of this compound. mdpi.com

Optical Rotatory Dispersion (ORD) spectroscopy, which measures the change in optical rotation with wavelength, provides complementary information to CD. The shape of the ORD curve (a plain or anomalous curve with Cotton effects) is also characteristic of the stereochemistry of the molecule.

Computational and Theoretical Chemistry Investigations of 2 2 Fluoro Phenyl 3 Phenyl 3h Quinazolin 4 One

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed to determine molecular geometries, electronic properties, and spectroscopic parameters of organic compounds.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like 2-(2-Fluoro-phenyl)-3-phenyl-3H-quinazolin-4-one, this process is crucial for identifying the most stable conformers and understanding the rotational barriers between them.

The conformational landscape of this molecule is largely defined by the rotational freedom around the single bonds connecting the phenyl rings to the quinazolinone core. In particular, the rotation around the N-C bond linking the 3-phenyl group and the C-C bond linking the 2-(2-fluorophenyl) group are of significant interest.

A study on the rotational stability of 2-aryl-3-(2-fluorophenyl)quinazolin-4-one derivatives using DFT calculations has shed light on these conformational aspects. elsevierpure.com The research indicated that the rotational barriers around the N-(2-fluorophenyl) bond are considerably influenced by the nature of the substituent at the 2-position of the quinazolinone ring. elsevierpure.com For 2-aryl derivatives, these barriers were found to be approximately 4 kcal/mol lower than for 2-alkyl derivatives. elsevierpure.com This decrease in the rotational barrier is attributed to an alleviation of steric repulsion between the ortho-substituent of the 2-fluorophenyl group and the 2-aryl group in the transition state. elsevierpure.com

A detailed geometry optimization of this compound using a functional like B3LYP with a 6-311++G(d,p) basis set would provide precise values for bond lengths, bond angles, and dihedral angles. ajchem-a.com

Table 1: Representative Predicted Bond Lengths and Angles for a Quinazolinone Core (Data for illustrative purposes based on similar structures)

| Parameter | Value |

| C=O Bond Length | ~1.23 Å |

| C-N (amide) Bond Length | ~1.38 Å |

| N-C (aromatic) Bond Angle | ~120° |

| C-C-N (ring) Bond Angle | ~121° |

Note: The data in this table is illustrative and based on typical values for quinazolinone structures. Specific values for this compound would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability. ajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinazolinone ring system and the phenyl groups, while the LUMO is likely to be distributed over the entire conjugated system, with significant contributions from the carbonyl group.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

A study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a molecule with some structural similarities, reported HOMO and LUMO energies of -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com Similar calculations for this compound would provide valuable insights into its electronic properties and reactivity.

Table 2: Illustrative FMO Energies and Reactivity Descriptors (Hypothetical data for this compound)

| Parameter | Value |

| EHOMO | -6.2 eV |

| ELUMO | -1.8 eV |

| Energy Gap (ΔE) | 4.4 eV |

| Ionization Potential (I) | 6.2 eV |

| Electron Affinity (A) | 1.8 eV |

| Chemical Hardness (η) | 2.2 eV |

| Electrophilicity Index (ω) | 2.27 eV |

Note: The data in this table is hypothetical and serves for illustrative purposes. Actual values would need to be determined through specific DFT calculations.

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is widely used to predict 1H and 13C NMR chemical shifts. nih.gov These predictions can be highly accurate, especially when appropriate solvent models are included. comporgchem.com For this compound, predicting the 19F NMR chemical shift is also of particular interest. rsc.orgnih.gov The calculated chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS).

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. mdpi.commdpi.comnih.gov By calculating the energies of electronic transitions and their corresponding oscillator strengths, one can simulate the UV-Vis spectrum. nih.gov The predicted λmax values can then be compared with experimental data. For quinazolinone derivatives, the absorption bands are typically associated with π → π* and n → π* transitions within the aromatic system.

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental data. nih.gov The predicted IR spectrum can help in the assignment of characteristic vibrational modes, such as the C=O stretching frequency of the quinazolinone core, and the various C-H and C-C stretching and bending vibrations of the aromatic rings. nih.gov

Molecular Dynamics (MD) Simulations for Solution-Phase Conformations and Interactions

While quantum chemical calculations provide detailed information about a molecule in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule in an explicit solvent environment over time. MD simulations can provide insights into the solution-phase conformations, flexibility, and interactions with solvent molecules.

For this compound, an MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water or DMSO) and solving Newton's equations of motion for all atoms in the system. This would allow for the exploration of the conformational landscape in solution and the identification of the most populated conformational states. The results of MD simulations can be used to understand how the solvent influences the molecule's structure and dynamics. For instance, a study on quinazolin-4(3H)-one-morpholine hybrids utilized MD simulations to assess the stability of ligand-protein complexes. nih.gov

Molecular Docking and Binding Affinity Predictions with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. doi.orgnih.gov It is extensively used in drug discovery to predict how a small molecule (ligand) binds to the active site of a macromolecular target, such as a protein. ekb.eg

Before performing a docking study, both the ligand (this compound) and the macromolecular target must be prepared.

Ligand Preparation: The 3D structure of the ligand is typically generated and then optimized using a suitable force field or quantum mechanical method to obtain a low-energy conformation. For flexible molecules, multiple conformers may be generated to be used in the docking process.

Active Site Characterization: The target protein's 3D structure is usually obtained from the Protein Data Bank (PDB). The active site, or binding pocket, is the region of the protein where the ligand is expected to bind. This site is often identified based on the location of a co-crystallized ligand or through computational pocket-finding algorithms. nih.gov The characterization of the active site involves identifying key amino acid residues that can participate in interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. nih.gov

For quinazolinone derivatives, which have been investigated as inhibitors of various enzymes like kinases, the active site is often the ATP-binding pocket. nih.govnih.gov Molecular docking studies of this compound with a specific protein target would involve placing the ligand into the defined active site and using a scoring function to evaluate the binding affinity of different poses. The results would provide insights into the potential binding mode and the key interactions that stabilize the ligand-protein complex.

Validation of Docking Protocols and Scoring Functions

In computational drug design, molecular docking is a pivotal technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. The reliability of these predictions is fundamentally dependent on the validation of the chosen docking protocol and scoring function. For the quinazolinone scaffold, including this compound, validating the docking procedure is a critical first step before predictive modeling can be undertaken.

The primary method for validation is "redocking" or "self-docking". nih.govkemdikbud.go.id This process involves taking a protein-ligand complex with a known crystal structure, removing the ligand, and then docking it back into the protein's binding site using the selected algorithm. nih.gov The accuracy of the docking protocol is then quantified by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the original, experimentally determined pose of the ligand. A low RMSD value, typically considered to be less than 2.0 Å, indicates that the protocol can accurately reproduce the experimental binding mode, thus validating its use for docking other similar compounds. researchgate.net

Scoring functions, which are mathematical models used to estimate the binding affinity, are evaluated on their ability to distinguish the correct (native) pose from a multitude of incorrect ones. wustl.eduwikipedia.org A reliable scoring function should assign the most favorable score (e.g., the lowest binding energy) to the pose that is closest to the crystallographic orientation. wustl.edu The validation process ensures that the chosen computational setup can reliably predict how novel quinazolinone derivatives might interact with a specific biological target.

Table 1: Example of Docking Protocol Validation Metrics This table presents illustrative data typical for validating a docking protocol for a quinazolinone-like inhibitor.

| Parameter | Description | Acceptance Criterion | Typical Result |

|---|---|---|---|

| Redocking RMSD | Root Mean Square Deviation between the docked pose and the original crystal structure pose of a known ligand. | < 2.0 Å | 0.98 Å |

| Scoring Function | The function used to rank docked poses (e.g., empirical free energy function). | Should rank the native-like pose as the top result. | Top-ranked pose has an RMSD of 1.1 Å. |

| Cross-Docking | Docking a ligand from one crystal structure into a different but related protein structure to assess robustness. | < 2.5 Å | 1.85 Å |

Analysis of Predicted Binding Modes and Key Intermolecular Interactions for this compound

Once a docking protocol is validated, it can be used to predict the binding mode of this compound within a target protein's active site. The analysis focuses on identifying key intermolecular interactions that stabilize the ligand-receptor complex. The distinct chemical features of the molecule—the quinazolinone core, the 2-fluorophenyl group, and the 3-phenyl group—each play a specific role in these interactions.

Quinazolinone Core: The heterocyclic quinazolinone ring system is a critical pharmacophore. The carbonyl oxygen at position 4 is a strong hydrogen bond acceptor, often interacting with key amino acid residues like arginine or asparagine in an enzyme's active site. nih.gov The nitrogen atoms within the ring can also participate in hydrogen bonding or coordinate with metal ions if present. The fused aromatic rings provide a large surface area for hydrophobic and π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan. nih.gov

2-(2-Fluoro-phenyl) Group: This substituent at position 2 is crucial for defining the compound's orientation within the binding pocket. The phenyl ring can engage in hydrophobic and π-π stacking interactions. The ortho-fluoro substitution is particularly significant; the fluorine atom is a weak hydrogen bond acceptor and its high electronegativity can modulate the electronic properties of the phenyl ring, potentially influencing halogen bonding and other dipole-based interactions.

Molecular docking studies on various quinazolinone derivatives have shown that these compounds often embed deeply into hydrophobic pockets of their target enzymes. nih.gov The specific combination of hydrogen bonds and extensive hydrophobic contacts contributes to their binding affinity and selectivity. nih.govnih.gov

Table 2: Potential Intermolecular Interactions of this compound

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Quinazolinone Core (Carbonyl Oxygen) | Hydrogen Bond (Acceptor) | Arginine (Arg), Asparagine (Asn), Lysine (B10760008) (Lys) |

| Quinazolinone Core (Aromatic Rings) | π-π Stacking, Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| 2-Fluoro-phenyl Group | Hydrophobic, π-π Stacking | Leucine (Leu), Valine (Val), Alanine (Ala), Phe, Tyr |

| 2-Fluoro-phenyl Group (Fluorine) | Weak H-Bond, Halogen Bond | Backbone amides, Serine (Ser) |

| 3-Phenyl Group | Hydrophobic | Alanine (Ala), Valine (Val), Isoleucine (Ile) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For quinazolinone derivatives, QSAR studies are instrumental in understanding the mechanistic basis of their activity. By identifying the key physicochemical properties and structural features that govern their potency, QSAR models provide a theoretical framework for designing new analogues with improved efficacy. nih.gov

Selection and Calculation of Molecular Descriptors

The foundation of any QSAR model is the conversion of chemical structures into numerical values known as molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For a compound like this compound, a wide range of descriptors can be calculated to capture its structural information. These are typically categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity indices, polar surface area).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., steric parameters, solvent-accessible surface area, dipole moment).

Quantum Chemical Descriptors: Reflecting the electronic properties (e.g., HOMO/LUMO energies, Mulliken charges).

The selection of relevant descriptors is a crucial step, as they must encode the structural variations that are responsible for the differences in biological activity across the series of compounds being studied.

| Electronic (Quantum) | HOMO/LUMO Energy | Electron-donating/accepting capabilities. |

Development and Validation of Predictive QSAR Models

Once descriptors are calculated for a series of quinazolinone analogues with known biological activities (e.g., IC₅₀ values), a QSAR model is developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov The dataset is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used during model generation.

The robustness and predictive ability of the resulting QSAR model must be rigorously validated.

Internal Validation: Often performed using the leave-one-out cross-validation method on the training set. The cross-validated correlation coefficient (q²) is a key metric; a q² > 0.5 is generally considered indicative of a good model. nih.gov

External Validation: The model's ability to predict the activity of the test set compounds is assessed. The predictive correlation coefficient (R²pred) is calculated, and a value > 0.6 suggests a model with strong predictive power. nih.gov

Other statistical parameters such as the non-cross-validated correlation coefficient (r²) and the standard error of estimate (SEE) are also used to judge the model's quality. nih.gov

Table 4: Statistical Criteria for a Predictive QSAR Model

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Cross-Validated Correlation Coefficient | q² | Measures the internal predictive ability of the model. | > 0.5 |

| Non-Cross-Validated Correlation Coefficient | r² | Measures the goodness-of-fit of the model to the training data. | > 0.6 |

| Predictive Correlation Coefficient (External) | R²pred | Measures the predictive power on an external test set. | > 0.6 |

| Standard Error of Estimate | SEE | Indicates the absolute error in the predicted activity values. | As low as possible |

Interpretation of QSAR Models to Inform Rational Design of Quinazolinone Analogues

A validated QSAR model is more than just a predictive tool; it provides valuable insights into the structure-activity relationship of the studied compounds. By analyzing the descriptors that are most influential in the QSAR equation, researchers can understand which molecular properties are either beneficial or detrimental to biological activity.

For instance, a QSAR model for a series of quinazolinone analogues might reveal that:

A positive coefficient for a descriptor like LogP suggests that increasing lipophilicity enhances activity, guiding the addition of hydrophobic groups.

A negative coefficient for a steric descriptor in a specific region indicates that bulky substituents are unfavorable, suggesting smaller groups should be used.

The importance of an electronic descriptor might highlight the need for electron-withdrawing or electron-donating groups at a particular position to optimize interactions like hydrogen bonding.

Applying this to this compound, a hypothetical QSAR model could suggest that increasing the electronegativity at position 2 (where the fluoro-phenyl group is) enhances binding. This would validate the presence of the fluorine atom and suggest that analogues with other electron-withdrawing groups at this position could be even more potent. Conversely, if the model indicated a need for a hydrogen bond donor at position 3, the phenyl group could be replaced with a different substituent capable of such an interaction. This interpretive power allows for the rational, hypothesis-driven design of new quinazolinone analogues with potentially superior therapeutic properties.

Table of Compounds Mentioned

| Compound Name |

|---|

Mechanistic Biological Activity and Target Interaction Studies of 2 2 Fluoro Phenyl 3 Phenyl 3h Quinazolin 4 One Derivatives Non Clinical Focus

Enzyme Inhibition and Activation Studies

Quinazolinone derivatives are well-documented as potent modulators of enzyme activity. Research has demonstrated that these compounds can interact with a variety of enzyme classes, leading to either inhibition or, less commonly, activation of their catalytic functions. The nature and potency of this interaction are highly dependent on the substitution patterns on the quinazolinone core.

Identification of Specific Enzyme Targets (e.g., kinases, proteases, transferases)

The quinazolinone framework is a key component in numerous enzyme inhibitors. Notably, this scaffold is integral to several approved tyrosine kinase inhibitors, highlighting its importance in targeting this enzyme family. nih.gov Kinases that are targeted by quinazolinone derivatives include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and c-Met. nih.govnih.gov The binding of these compounds to the ATP-binding site of kinases is a common mechanism of action. nih.govnih.gov

Beyond kinases, the quinazolinone scaffold has been incorporated into inhibitors of other enzyme classes. For instance, derivatives have been designed to target Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. nih.gov Additionally, studies have explored their potential as inhibitors of bromodomain containing protein 4 (BRD4), a protein that recognizes acetylated lysine (B10760008) residues and is involved in transcriptional regulation. nih.gov

While direct studies on 2-(2-fluoro-phenyl)-3-phenyl-3H-quinazolin-4-one are limited, research on a closely related structural isomer, 2-(4-fluorophenyl)-quinazolin-4(3H)-one, has identified tyrosinase as a specific enzyme target. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis.

Determination of Half-Maximal Inhibitory Concentration (IC50) and Inhibition Constant (Ki) Values

Quantitative analysis of enzyme inhibition is crucial for understanding the potency of a compound. For quinazolinone derivatives, IC50 and Ki values have been determined for various enzyme targets. For example, certain 3-phenylquinazolin-2,4(1H,3H)-dione derivatives have shown potent inhibition of VEGFR-2 and c-Met with IC50 values in the nanomolar range. nih.gov Specifically, one derivative exhibited an IC50 of 83 nM against VEGFR-2 and 48 nM against c-Met. nih.gov Other derivatives have demonstrated strong inhibitory activity against CDK2, with IC50 values as low as 0.173 µM. nih.gov

In the case of the structural isomer 2-(4-fluorophenyl)-quinazolin-4(3H)-one, its inhibitory activity against the diphenolase activity of tyrosinase was determined to have an IC50 value of 120±2 μM. Further kinetic studies established the inhibition constants as a Ki of 703.2 μM and a KIS of 222.1 μM.

Table 1: Enzyme Inhibition Data for a Quinazolinone Isomer

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | KIS (µM) |

|---|

Elucidation of Enzyme-Inhibitor Interaction Mechanisms

Understanding the mechanism by which a compound inhibits an enzyme is fundamental to drug design. For quinazolinone derivatives, various interaction mechanisms have been elucidated. Molecular docking studies of certain derivatives have shown interactions with key residues in the ATP-binding pocket of kinases like EGFR. nih.govnih.gov For instance, the quinazolinone ring can form crucial hydrogen bonds with residues in the hinge region of the kinase. nih.gov

The inhibition of tyrosinase by the structural isomer 2-(4-fluorophenyl)-quinazolin-4(3H)-one has been characterized as a reversible and mixed-type inhibition. This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. Fluorescence quenching experiments and molecular docking analyses suggest that this compound interacts with the enzyme and can block the catalytic center.

Receptor Binding Assays and Ligand-Receptor Interactions

While the primary focus of research on quinazolinone derivatives has been on enzyme inhibition, there is emerging evidence of their interaction with various cell surface and intracellular receptors. However, specific experimental data for this compound is not extensively available in the current literature.

Identification of Specific Receptor Targets (e.g., GPCRs, nuclear receptors)

The broad biological activities of quinazolinones suggest potential interactions with a range of receptor targets. G-protein coupled receptors (GPCRs) and nuclear receptors are two major classes of receptors that are often modulated by small molecules. While in silico studies have suggested the potential for some quinazolinone derivatives to interact with receptors like the µ-opioid receptor, a member of the GPCR family, experimental validation for this compound is lacking. mdpi.com

Nuclear receptors, which are ligand-activated transcription factors, represent another potential class of targets. mdpi.commdpi.com The lipophilic nature of the quinazolinone scaffold could facilitate its entry into cells and subsequent interaction with these intracellular receptors. However, specific studies identifying nuclear receptor targets for this compound have not been reported.

Ligand Binding Kinetics and Thermodynamics

Detailed characterization of ligand-receptor interactions involves the study of binding kinetics (association and dissociation rates) and thermodynamics (the forces driving the binding). Such studies provide a deeper understanding of the affinity and specificity of a compound for its receptor. Currently, there is a paucity of publicly available data on the ligand binding kinetics and thermodynamics of this compound with any specific receptor target. Further research employing techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be necessary to elucidate these parameters.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(4-Fluorophenyl)-quinazolin-4(3H)-one |

| Erlotinib |

| Gefitinib |

| Lapatinib |

| Vandetanib |

| Idelalisib |

| Sorafenib |

Cell-Based Mechanistic Studies (Excluding Clinical Outcomes)

Cell-based assays are crucial for elucidating the mechanisms of action of novel chemical entities. For quinazolin-4-one derivatives, these studies have revealed significant effects on key cellular pathways and processes that are often dysregulated in disease.

Modulation of Cellular Signaling Pathways and Molecular Events

Quinazolin-4-one derivatives have been identified as potent modulators of various cellular signaling pathways, primarily by inhibiting key enzymes like kinases, which are central to cell growth and differentiation. nih.govmdpi.com

Tyrosine Kinase Inhibition: A prominent mechanism for this class of compounds is the inhibition of multiple tyrosine kinases. nih.gov Studies on a series of quinazolin-4(3H)-one derivatives demonstrated significant inhibitory activity against several key kinases involved in cancer progression. nih.gov For instance, certain derivatives showed potent inhibition of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR2). nih.gov One specific derivative, compound 17 , was found to inhibit EGFR similarly to the known inhibitor erlotinib. nih.gov This inhibition leads to the downregulation of downstream effectors such as PI3K, AKT, and mTOR. nih.govmdpi.com

PARP1 and BRD4 Co-inhibition: Some quinazolin-4(3H)-one derivatives have been designed as dual-target inhibitors. One such compound, 19d , was shown to have micromolar enzymatic potencies against both Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4). nih.gov This dual inhibition is based on the concept of synthetic lethality and represents a promising therapeutic strategy. nih.govsemanticscholar.org

Metabotropic Glutamate (B1630785) Receptor Modulation: Beyond kinase inhibition, derivatives have been developed as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 7 (mGlu7). nih.govresearchgate.net One such compound, ALX-171 , demonstrated selective mGlu7 NAM activity. nih.gov

The table below summarizes the inhibitory activity of selected quinazolin-4-one derivatives against various molecular targets.

Table 1: Enzyme Inhibitory Activity of Selected Quinazolin-4-one Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| 2i | CDK2 | 0.173 ± 0.012 | Imatinib | 0.131 ± 0.015 |

| 3i | CDK2 | 0.177 ± 0.032 | Imatinib | 0.131 ± 0.015 |

| 2h | HER2 | 0.138 ± 0.012 | Lapatinib | 0.062 ± 0.011 |

| 3i | HER2 | 0.088 ± 0.018 | Lapatinib | 0.062 ± 0.011 |

| 2i | EGFR | 0.097 ± 0.019 | Erlotinib | 0.056 ± 0.012 |

| 17 | EGFR | 0.072 | Erlotinib | 0.087 |

| 19d | PARP1 | 0.21 ± 0.03 | Olaparib | 0.0019 ± 0.0002 |

| 19d | BRD4 | 0.35 ± 0.04 | JQ1 | 0.05 ± 0.01 |

| ALX-171 | mGlu7 | 6.14 | - | - |

IC₅₀ values represent the concentration required for 50% inhibition. Data sourced from multiple studies. nih.govnih.govnih.govnih.gov

Effects on Cellular Processes (e.g., cell cycle progression, apoptosis induction)

The modulation of signaling pathways by quinazolin-4-one derivatives translates into profound effects on fundamental cellular processes like cell cycle progression and programmed cell death (apoptosis).

Apoptosis Induction: Numerous studies have confirmed the ability of these compounds to induce apoptosis in cancer cells. nih.govmdpi.com For example, compound 19d was found to induce apoptosis in breast cancer cells. nih.govsemanticscholar.org Similarly, compound 17 significantly increased apoptotic cell death in MCF-7 breast cancer cells. nih.gov Another derivative, 6e , also induced apoptosis in the MCF-7 cell line. nih.gov The mechanism of apoptosis induction can involve the cleavage of PARP-1 and the activation of caspase-3. researchgate.net

Cell Cycle Arrest: In addition to inducing apoptosis, these derivatives can halt the proliferation of cancer cells by causing cell cycle arrest at various phases. semanticscholar.org Compound 19d was observed to stimulate cell cycle arrest at the G1 phase. nih.govsemanticscholar.org Different derivatives have shown the ability to arrest cells in the G0/G1, S, or G2/M phases, depending on the compound and the cell line tested. researchgate.net For instance, compound 17 caused G1-phase arrest in MCF-7 cells and S-phase arrest in MD-MB-231 cells. nih.gov In another study, certain quinazolin-dione derivatives blocked the cell cycle in the G0/G1 phase, while others enhanced the cell population in the G2/M phase. nih.gov

The table below details the effects of specific derivatives on cell cycle progression in different cancer cell lines.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2 Fluoro Phenyl 3 Phenyl 3h Quinazolin 4 One Analogues

Systematic Design and Synthesis of 2-(2-Fluoro-phenyl)-3-phenyl-3H-quinazolin-4-one Analogues for SAR Exploration

The systematic exploration of the SAR of 2,3-disubstituted quinazolin-4-ones, including analogues of this compound, relies on robust synthetic strategies that allow for diverse modifications. A common and versatile approach involves the use of benzoxazinones as key intermediates. rjptonline.org

The general synthesis often begins with anthranilic acid, which can be acylated and then cyclized to form a 2-substituted-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with a primary amine (e.g., a substituted aniline) to yield the desired 2,3-disubstituted quinazolin-4(3H)-one. nih.govresearchgate.net This modular approach is highly amenable to creating a library of analogues by varying the acylating agent (to modify the 2-position substituent) and the primary amine (to modify the 3-position substituent). rsc.org

For the specific synthesis of analogues of this compound, 2-fluorobenzoyl chloride would be used to acylate anthranilic acid, followed by cyclization and subsequent reaction with various substituted anilines. Alternatively, 2-amino-N-(substituted phenyl)benzamides can be condensed with 2-fluorobenzaldehyde (B47322). nih.gov

Advanced strategies for analogue design include:

Bioisosteric Replacement: This involves substituting atoms or groups with other atoms or groups that have similar physical or chemical properties to enhance a desired biological activity or optimize physicochemical properties. For instance, replacing a carbon atom with a sulfur atom in the quinazolinone system has been explored to modify lipophilicity and pharmacokinetic parameters. nih.govpreprints.org Another example is the replacement of the C4-carbonyl group with a thioxo group (C=S).

Microwave-Assisted Synthesis: To accelerate the discovery process, microwave-assisted organic synthesis has been employed for the efficient, one-pot production of 2,3-disubstituted quinazolin-4(3H)-ones, allowing for rapid generation of compound libraries for screening. rjptonline.org

Multi-component Reactions (MCRs): Green and efficient one-pot, three-component reactions involving an isatoic anhydride (B1165640), an amine, and an orthoester have been developed to afford 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields, facilitating the exploration of chemical space. rsc.org

These synthetic methodologies provide the foundation for systematically altering the three key components of the molecule for SAR studies: the 2-(2-fluoro-phenyl) ring, the 3-phenyl ring, and the quinazolinone core itself.

Impact of Substituents on the 2-Fluoro-phenyl and 3-Phenyl Rings on Mechanistic Activity

The nature and position of substituents on the two phenyl rings attached to the quinazolinone core at positions 2 and 3 are critical determinants of biological activity.

Substituents on the 2-Phenyl Ring: The 2-aryl group is accommodated within a hydrophobic cavity in many target proteins. nih.govbath.ac.uk SAR studies on 2-arylquinazolin-4-ones have shown that hydrophobic or electron-withdrawing groups at the 4'-position of this ring generally lead to the most potent activity. nih.govbath.ac.uknorthampton.ac.uk For example, the 2-(4-trifluoromethylphenyl) analogue was identified as a potent and selective inhibitor in one study. bath.ac.uk While the primary focus of this article is the 2-(2-fluoro-phenyl) moiety, these findings suggest that adding electron-withdrawing groups to this ring could modulate activity. The presence of hydroxyl or methoxy (B1213986) groups on the 2-phenyl ring has been shown to be crucial for antioxidant activity, particularly when positioned ortho or para to the quinazolinone linkage. mdpi.com

Substituents on the 3-Phenyl Ring: The 3-phenyl ring also plays a crucial role in orienting the molecule and making key interactions. The presence of a substituted aromatic ring at this position is often considered essential for various antimicrobial and cytotoxic activities. nih.govgsconlinepress.com Studies on related 2-thioxo-quinazolinones revealed that the position of substituents on the 3-phenyl ring significantly impacts activity. For instance, analogues with a trifluoromethyl (CF3) group at the meta-position (3-CF3) of the 3-phenyl ring were more potent inhibitors of lactate (B86563) dehydrogenase A (LDHA) than those with the same group at the para-position (4-CF3). mdpi.com Conversely, for antioxidant activity, the 4-CF3 substituent was found to be superior. mdpi.com This highlights that the optimal substitution pattern on the 3-phenyl ring is highly dependent on the specific biological target.

The table below summarizes the impact of various substituents on the phenyl rings of analogous quinazolinone structures.

| Compound Series | Ring Modified | Substituent | Position | Observed Impact on Activity |

| 2-Arylquinazolin-4-ones | 2-Phenyl | Hydrophobic/Electron-withdrawing | 4' | Increased potency and selectivity nih.govbath.ac.uk |

| 2-Arylquinazolin-4-ones | 2-Phenyl | -CF3 | 4' | Potent and selective inhibition bath.ac.uk |

| 2-Phenylquinazolin-4(3H)-ones | 2-Phenyl | -OH, -OCH3 | ortho, para | Required for antioxidant activity mdpi.com |

| 3-Aryl-2-thioxo-quinazolinones | 3-Phenyl | -CF3 | 3' | More potent LDHA inhibition vs. 4'-CF3 mdpi.com |

| 3-Aryl-2-thioxo-quinazolinones | 3-Phenyl | -CF3 | 4' | Enhanced antioxidant activity vs. 3'-CF3 mdpi.com |

Influence of Modifications to the Quinazolinone Core Structure

Modifications to the fused heterocyclic core can profoundly affect the compound's properties and biological activity. These changes can be categorized into substitutions on the benzene (B151609) ring of the core or alterations of the pyrimidinone ring.

Substitutions on the Benzene Ring: SAR studies have consistently shown that positions 6, 7, and 8 are key sites for modification.

Position 8: An 8-methyl group has been shown to provide the most potency and selectivity towards tankyrase enzymes compared to hydrogen, methoxy, or hydroxyl groups at the same position. nih.govbath.ac.uknorthampton.ac.uk This selectivity is rationalized by the more hydrophobic nature of the protein pocket around the 8-position in tankyrase compared to other related enzymes like PARP-1/2. nih.gov

Position 6 and 7: Halogenation at these positions is a common strategy to enhance activity. For example, the presence of a chlorine atom at position 7 was found to be favorable for anticonvulsant activity. dovepress.com In another study, 6-chloro substitution on a 2-thioxo-quinazolinone core, combined with specific substitutions on the 3-phenyl ring, improved antiradical efficiency. mdpi.com Dichloro substitution at positions 6 and 8 has also been shown to improve antibacterial activity. nih.gov

Modifications to the Pyrimidinone Ring: Bioisosteric replacement within the pyrimidinone ring itself can lead to novel scaffolds with different activity profiles.

2-Thioxo Analogues: Replacing the carbonyl oxygen at position 2 with sulfur to create 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones is a significant modification. SAR studies on these analogues have provided distinct insights, such as the differential effects of substituent positions on the 3-phenyl ring for various biological targets. mdpi.com

4-Amino Analogues: Replacing the 4-oxo group with substituted amines is another key modification strategy that can improve activity. nih.gov

The table below details the effects of modifications to the quinazolinone core.

| Modification Type | Position | Group | Observed Impact on Activity |

| Substitution | 8 | -CH3 | Increased potency and selectivity for tankyrases nih.govbath.ac.uk |

| Substitution | 7 | -Cl | Favorable for anticonvulsant activity dovepress.com |

| Substitution | 6, 8 | Halogen | Can improve antimicrobial/antibacterial activity nih.gov |

| Bioisosteric Replacement | 2 | -C=S (Thioxo) | Creates new scaffold with distinct SAR mdpi.com |

Correlation of Specific Structural Motifs with Enhanced or Diminished Mechanistic Activity

Based on the systematic studies of analogues, specific structural motifs can be correlated with either an enhancement or a reduction in activity.

Motifs for Enhanced Activity:

8-Methyl Group on Quinazolinone Core: This small, hydrophobic group appears to be a key motif for achieving high potency and selectivity for certain enzyme families like tankyrases, by exploiting a hydrophobic region in the target's binding site. nih.govbath.ac.uknorthampton.ac.uk

Electron-Withdrawing Group at 4'-Position of 2-Aryl Ring: A trifluoromethyl (-CF3) or other hydrophobic, electron-withdrawing group at this position consistently correlates with improved inhibitory potency. nih.govbath.ac.uk

Halogenation of Quinazolinone Core: The introduction of chlorine or bromine at positions 6, 7, or 8 is a recurring motif in analogues with potent cytotoxic and antimicrobial activities. nih.govdovepress.com

Ortho/Para Hydroxylation of 2-Phenyl Ring: For antioxidant activity, the presence of one or more hydroxyl groups at the ortho or para positions of the 2-phenyl ring is a critical structural requirement. mdpi.com

Motifs for Diminished Activity:

Sterically Hindered Groups: While not explicitly detailed for the title compound, SAR studies on related quinazolines often show that bulky substituents in sterically constrained pockets can lead to a loss of activity. acs.org

Unfavorable Substituent Positioning: As seen with the 3-phenyl ring analogues, placing a substituent in a suboptimal position (e.g., 4'-CF3 instead of 3'-CF3 for LDHA inhibition) can diminish a specific mechanistic activity while potentially enhancing another. mdpi.com

Large Naphthyl Group at Position 2: In one study of 2-substituted quinazolines, the replacement of a phenyl ring with a larger naphthyl group was found to be unfavorable for cytotoxic activity. nih.gov

Stereochemical Considerations in SAR (if applicable to chiral analogues)

While the parent compound this compound is achiral, stereochemistry can become a critical factor in its analogues through the introduction of chiral centers or through a phenomenon known as atropisomerism.

Atropisomerism can occur in 2,3-disubstituted quinazolinones due to hindered rotation around the N3-C(aryl) single bond. For analogues of the title compound, specifically those with bulky substituents on the 3-aryl ring or the 2-aryl ring, this restricted rotation can give rise to stable, non-superimposable stereoisomers (atropisomers) that can be isolated.

A key study investigated the rotational barriers around the N-C bond connecting the quinazolinone core to the 3-(2-fluorophenyl) ring. It was found that having a 2-aryl group, as opposed to a 2-alkyl group, significantly lowered the rotational barrier. elsevierpure.com This suggests that the electronic and steric nature of the substituent at position 2 directly influences the rotational stability and the potential for atropisomerism. The decrease in the rotational barrier for 2-aryl derivatives was attributed to an alleviation of steric repulsion between the ortho-substituent on the 3-phenyl ring and the 2-aryl group in the transition state. elsevierpure.com

Should chiral analogues be synthesized, either by introducing a stereocenter or by resolving atropisomers, it would be expected that the different stereoisomers would exhibit distinct biological activities and pharmacokinetic profiles, as they would interact differently with the chiral environment of biological macromolecules like enzymes and receptors.

Advanced Analytical Methodologies for Research of 2 2 Fluoro Phenyl 3 Phenyl 3h Quinazolin 4 One

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of synthesized compounds and for isolating the main component from impurities. researchgate.net For quinazolinone derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method. tandfonline.com The development of a robust HPLC method for 2-(2-fluoro-phenyl)-3-phenyl-3H-quinazolin-4-one involves the systematic optimization of chromatographic conditions to achieve efficient separation of the target compound from any starting materials, byproducts, or degradation products. tandfonline.com

A typical method utilizes a C18 stationary phase, which is nonpolar, and a polar mobile phase. The optimization process involves adjusting the mobile phase composition, such as the ratio of acetonitrile (B52724) or methanol (B129727) to water, and the pH of the aqueous component, to achieve optimal resolution and peak shape. tandfonline.com UV detection is suitable for this compound due to the chromophoric nature of the quinazolinone ring system. tandfonline.com The method's linearity, precision, and accuracy are validated to ensure its reliability for quantitative purity assessment. researchgate.net

Research Findings: A validated RP-HPLC method can effectively quantify the purity of this compound. The retention time is specific to the compound under defined conditions, and the peak area is proportional to its concentration. Impurities are identified as separate peaks in the chromatogram. By comparing the area of the main peak to the total area of all peaks, the purity can be calculated as a percentage. For preparative applications, the optimized method can be scaled up to isolate larger quantities of the pure compound.

Below is a representative data table from an HPLC purity analysis.

Table 1: HPLC Purity Assessment Data

| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |

|---|---|---|---|---|

| 1 | 3.45 | 1,520 | 0.12 | Impurity A |

| 2 | 5.88 | 1,245,600 | 99.51 | This compound |

| 3 | 7.12 | 4,650 | 0.37 | Impurity B |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts or Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound research, GC-MS is particularly applicable for identifying volatile byproducts from its synthesis. These could include residual solvents, unreacted volatile starting materials, or small molecule fragments formed through side reactions or degradation. Several studies on related quinazolinone derivatives have utilized GC-MS for structural validation and analysis. researchgate.netsemanticscholar.org

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column (e.g., a poly(methylphenylsiloxane) column). researchgate.net Compounds are separated based on their boiling points and interaction with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification.

Research Findings: The application of GC-MS can confirm the absence of volatile impurities in the final research material, which is crucial for material integrity. For instance, it can detect trace amounts of solvents like ethanol (B145695) or reactants used in the synthesis. The mass spectrum of each detected impurity can be compared against spectral libraries for positive identification.

Table 2: Potential Volatile Byproducts Detectable by GC-MS

| Compound | Potential Source | Characteristic m/z Ions |

|---|---|---|

| Ethanol | Reaction Solvent | 46, 45, 31, 29 |

| Pyridine | Catalyst/Solvent | 79, 52 |

| Anthranilamide | Starting Material Fragment | 136, 119, 92 |

Capillary Electrophoresis (CE) for Charge and Purity Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their electrophoretic mobility in an electric field. nih.gov It is particularly useful for the analysis of charged or ionizable compounds. semanticscholar.org For this compound, which can be protonated under acidic conditions, CE, specifically Capillary Zone Electrophoresis (CZE), can serve as an orthogonal method to HPLC for purity verification. semanticscholar.org

In CZE, a fused silica (B1680970) capillary is filled with a background electrolyte (BGE) buffer. mdpi.com A sample is introduced at one end, and a high voltage is applied across the capillary. Ions migrate at different velocities depending on their charge-to-size ratio, allowing for their separation. nih.gov Method development involves optimizing the BGE composition, pH, and applied voltage to achieve the desired separation. nih.gov